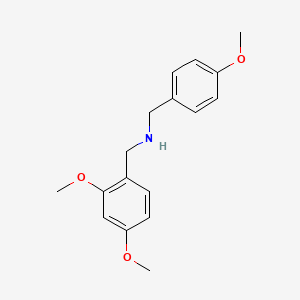

(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

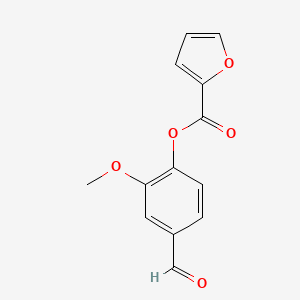

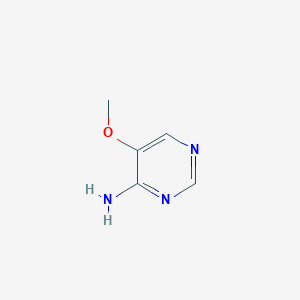

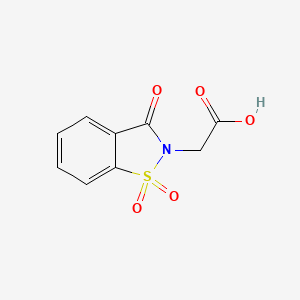

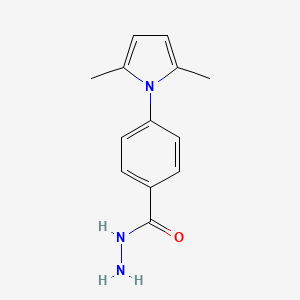

The compound 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine is a chemical structure that is likely to be of interest due to its resemblance to psychoactive substances. It shares structural features with amphetamine and NBOMe drugs, which suggests potential psychoactive properties. The compound is characterized by the presence of methoxy groups attached to the benzyl rings, which could influence its chemical behavior and physical properties.

Synthesis Analysis

The synthesis of related compounds, such as N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, has been reported using readily available precursor materials through a common synthetic pathway . Although the exact synthesis of 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine is not detailed, it can be inferred that similar synthetic methods could be applied, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine has been analyzed. For instance, the structure of 4-Methoxybenzamidinium 2,6-dimethoxybenzoate features non-planar pairs of cations and anions with significant tilting due to steric effects from the methoxy groups . This suggests that the molecular structure of 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine would also exhibit non-planarity and steric hindrance, affecting its reactivity and interactions.

Chemical Reactions Analysis

The chemical behavior of related compounds indicates that the presence of methoxy groups on the benzyl aromatic ring can lead to specific fragmentation patterns in mass spectrometry, with significant ions consisting of the iminium cation and fragments from the benzylamine portion . This implies that 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine would undergo similar fragmentation and could be identified by its unique mass spectral signature.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine are not explicitly provided, the properties of structurally similar compounds have been studied. The gas chromatographic separations indicate that the elution order is related to the substituent crowding on the aromatic ring, which would be relevant for the compound . Additionally, the vapor phase infrared spectra provide insights into the position of substitution of the methoxy groups, which would be crucial for understanding the physical properties of 2,4-Dimethoxy-benzyl-(4-methoxy-benzyl)-amine .

Applications De Recherche Scientifique

Cross-Coupling Reactions in Chemical Synthesis

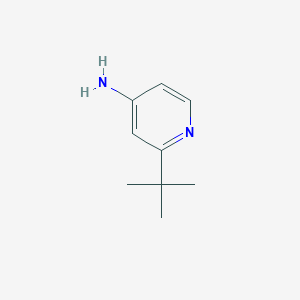

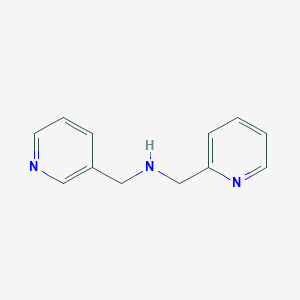

The paper outlines the use of halogenated aromatics and heteroaromatics bearing a primary amine group in Suzuki cross-coupling reactions with arylboronic acids and pyridylboronic acids. It demonstrates the synthesis of new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines without protection/deprotection steps, contributing to the field of chemical synthesis (Thompson et al., 2005).

Synthesis of Deuterated Herbicidal Compounds

This research focuses on the synthesis of deuterated forms of herbicidal ingredients like ZJ0273, ZJ0702, ZJ0777, and SIOC0163. The study is particularly relevant in understanding the metabolism and degradation of these herbicides, as well as in the quantitation of herbicide residue in foodstuff using HPLC-MS/MS (Yang & Lu, 2010).

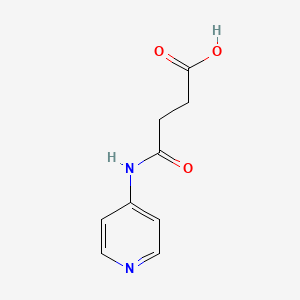

Synthons for Optically Pure α-Amino Aldehydes and α-Amino Acids

The paper presents trans-5-benzyloxy-4-methoxy- and trans-4,5-dimethoxy-2-oxazolidinones as new classes of chiral synthons. These are utilized in preparing optically pure α-amino aldehydes and α-amino acids, highlighting their significance in organic synthesis and pharmaceutical chemistry (Morita et al., 2001).

Electrochemical Properties of Dihydro-Benzoxazine Dimer Derivatives

This study explores dihydro-benzoxazine dimer derivatives as chelating agents for various cations. It emphasizes the need to understand their structural features and electrochemical characteristics, offering insights into the substituent effects on crystal structures and electrochemical properties (Suetrong et al., 2021).

Functional Modification of PVA/AAc Hydrogels

The research involves the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds. It discusses the enhanced thermal stability and promising biological activities of the amine-treated polymers, with potential medical applications (Aly & El-Mohdy, 2015).

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-19-15-7-4-13(5-8-15)11-18-12-14-6-9-16(20-2)10-17(14)21-3/h4-10,18H,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHYPSWIIGXKMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCC2=C(C=C(C=C2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401179733 |

Source

|

| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401179733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | |

CAS RN |

510723-61-2 |

Source

|

| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,4-dimethoxy-N-[(4-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401179733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1298908.png)